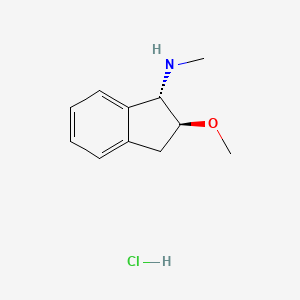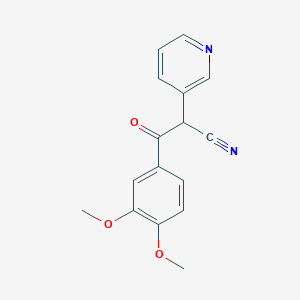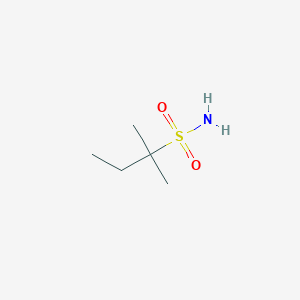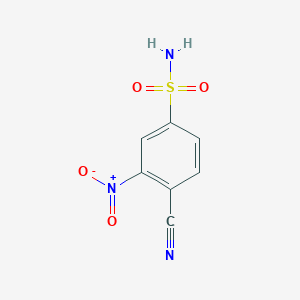
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans is a chiral compound with significant applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the alkylation of a suitable precursor with a methoxy group, followed by the introduction of the amine functionality through reductive amination. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine functionality can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the amine functionality can produce secondary or tertiary amines.
Applications De Recherche Scientifique
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-Methoxycyclopropanecarboxylic acid
- rac-(1R,2R)-2-Methoxycyclobutan-1-amine
Uniqueness
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
(1S,2S)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-11-9-6-4-3-5-8(9)7-10(11)13-2;/h3-6,10-12H,7H2,1-2H3;1H/t10-,11-;/m0./s1 |
Clé InChI |
PTBIWURLOVSUID-ACMTZBLWSA-N |
SMILES isomérique |
CN[C@@H]1[C@H](CC2=CC=CC=C12)OC.Cl |
SMILES canonique |
CNC1C(CC2=CC=CC=C12)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)


![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)

![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)

![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
